

## GLP-26: A Comparative Analysis of Cross-Resistance with Other HBV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hepatitis B virus (HBV) capsid assembly modulator (CAM), **GLP-26**, with other established HBV inhibitors, focusing on cross-resistance profiles. The data presented herein is intended to inform research and development efforts in the pursuit of more effective and durable HBV therapies.

#### **Introduction to GLP-26**

GLP-26 is a novel, highly potent, preclinical glyoxamide derivative that functions as an HBV capsid assembly modulator.[1] It induces the formation of tight, morphologically normal nucleocapsid structures, thereby disrupting multiple stages of the viral lifecycle.[1] GLP-26 has demonstrated potent antiviral activity against HBV in both in vitro and in vivo models, exhibiting low nanomolar efficacy.[1][2] A key characteristic of GLP-26 is its dual mechanism of action, which not only affects capsid assembly but also leads to a reduction in covalently closed circular DNA (cccDNA) levels.[1]

# Cross-Resistance Profile of GLP-26 and Other HBV Inhibitors

A critical aspect of any new antiviral agent is its activity against viral strains that have developed resistance to existing therapies. Due to its unique mechanism of action targeting the



HBV core protein, **GLP-26** is anticipated to have a favorable cross-resistance profile with nucleoside/nucleotide analogues (NUCs), which target the viral polymerase.

While specific cross-resistance data for **GLP-26** against a comprehensive panel of resistant mutants is emerging, data from its close analogue, ALG-001075 (based on **GLP-26**), provides significant insights.

### **Quantitative Analysis of Antiviral Activity**

The following table summarizes the in vitro antiviral activity of **GLP-26** and comparator HBV inhibitors against wild-type (WT) HBV and known resistant mutants. The data for **GLP-26** is supplemented with findings for the closely related CAM, ALG-001075, to provide a broader cross-resistance perspective.



| Compoun<br>d                                | Class                                | Target          | HBV<br>Strain | EC50<br>(nM) | Fold<br>Change<br>vs. WT | Reference |
|---------------------------------------------|--------------------------------------|-----------------|---------------|--------------|--------------------------|-----------|
| GLP-26                                      | CAM                                  | Core<br>Protein | Wild-Type     | 3            | -                        | [2]       |
| ALG-<br>001075                              | CAM                                  | Core<br>Protein | Wild-Type     | ~0.5-0.6     | -                        | [2]       |
| L180M +<br>M204V<br>(Lamivudin<br>e-R)      | Active (No significant change)       | -               |               |              |                          |           |
| N236T<br>(Adefovir-<br>R)                   | Active (No significant change)       | -               | _             |              |                          |           |
| A181T/V +<br>N236T<br>(Adefovir-<br>R)      | Active (No significant change)       | -               | _             |              |                          |           |
| L180M + M204V + T184G/S20 2I (Entecavir- R) | Active (No<br>significant<br>change) | -               | _             |              |                          |           |
| T33N<br>(CAM-R)                             | ~14-16.8                             | ~28             | [2]           |              |                          |           |
| Lamivudine                                  | NUC                                  | Polymeras<br>e  | Wild-Type     | 410          | -                        | [2]       |
| L180M +<br>M204V                            | High<br>Resistance                   | >1000           |               |              |                          |           |
| Entecavir                                   | NUC                                  | Polymeras<br>e  | Wild-Type     | 0.6          | -                        | [2]       |



| L180M +<br>M204V                      | Low-level<br>Resistance | ~10                         |           |          |   |     |
|---------------------------------------|-------------------------|-----------------------------|-----------|----------|---|-----|
| L180M +<br>M204V +<br>T184G/S20<br>2I | High<br>Resistance      | >100                        |           |          |   |     |
| Tenofovir<br>DF                       | NUC                     | Polymeras<br>e              | Wild-Type | 5        | - | [2] |
| L180M +<br>M204V                      | Active                  | No<br>significant<br>change |           |          |   |     |
| N236T                                 | Low-level<br>Resistance | ~2-4                        | _         |          |   |     |
| Adefovir                              | NUC                     | Polymeras<br>e              | Wild-Type | ~300-800 | - | [3] |
| N236T                                 | Resistance              | >10                         |           |          |   |     |
| A181T/V                               | Resistance              | >5                          |           |          |   |     |

EC50 values can vary between different assay systems and cell lines.

#### Key Observations:

- Activity against NUC-Resistant Strains: The data for ALG-001075 strongly suggests that GLP-26 retains potent activity against HBV strains with common resistance mutations to lamivudine, adefovir, and entecavir. This is a significant advantage, as it offers a potential therapeutic option for patients who have failed NUC-based therapies.
- CAM Resistance: The T33N mutation in the HBV core protein has been identified as a
  resistance-associated substitution for some CAMs. ALG-001075, and by extension likely
  GLP-26, shows a moderate decrease in activity (approximately 28-fold) against this mutant.
  This highlights the potential for the development of resistance to this class of inhibitors,
  although the clinical significance of this specific mutation is still under investigation.



 High Potency: GLP-26 demonstrates potent antiviral activity against wild-type HBV, with an EC50 in the low nanomolar range, making it one of the most potent HBV inhibitors discovered to date.[2]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

#### **Cell Lines and Culture Conditions**

- HepG2.2.15 Cells: A stable cell line derived from the human hepatoblastoma cell line HepG2, which is transfected with a plasmid containing a greater-than-unit-length copy of the HBV genome (genotype D). These cells constitutively produce HBV particles and are a widely used model for screening anti-HBV compounds.
- HepAD38 Cells: Another HepG2-derived cell line that supports high levels of HBV replication under the control of a tetracycline-repressible promoter. Removal of tetracycline from the culture medium induces HBV replication.
- Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research, as they most closely mimic the natural host cell environment.

Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar medium, supplemented with fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and, for stable cell lines, a selective agent such as G418.

#### **Antiviral Activity Assay (EC50 Determination)**

- Cell Seeding: Plate cells (e.g., HepG2.2.15 or HepAD38) in 96-well plates at a density that allows for logarithmic growth during the assay period.
- Compound Treatment: After cell adherence, treat the cells with serial dilutions of the test compounds (e.g., GLP-26, lamivudine) for a period of 6-9 days. The medium containing the compounds is typically refreshed every 2-3 days.
- Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.



- · Quantification of Extracellular HBV DNA:
  - Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
  - Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for a conserved region of the HBV genome.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the
  percentage of HBV DNA reduction against the log of the compound concentration and fitting
  the data to a sigmoidal dose-response curve using non-linear regression analysis.

### **Cross-Resistance Assay**

- Generation of Resistant Mutants: Site-directed mutagenesis is used to introduce known resistance-conferring mutations into an HBV expression plasmid.
- Transient Transfection: HepG2 or Huh7 cells are transiently transfected with the plasmids encoding either wild-type or mutant HBV.
- Antiviral Activity Assay: The antiviral activity assay is then performed as described above for each of the mutant strains.
- Data Analysis: The EC50 value for each compound against each mutant is determined and compared to the EC50 against the wild-type strain to calculate the fold-change in resistance.

# Visualizing Mechanisms and Workflows HBV Replication Cycle and Inhibitor Targets

The following diagram illustrates the key steps in the HBV replication cycle and the points of intervention for different classes of HBV inhibitors.





Click to download full resolution via product page

Caption: HBV replication cycle and the targets of NUCs and CAMs.

# **Experimental Workflow for Cross-Resistance Assessment**

The following diagram outlines the typical experimental workflow for determining the cross-resistance profile of an HBV inhibitor.





Click to download full resolution via product page

Caption: Workflow for assessing HBV cross-resistance.



#### Conclusion

**GLP-26** represents a promising new class of HBV inhibitors with a mechanism of action distinct from currently approved NUCs. This differentiation translates into a favorable cross-resistance profile, with expected high potency against NUC-resistant HBV strains. While the emergence of CAM-specific resistance mutations like T33N warrants further investigation, the overall preclinical profile of **GLP-26** and its analogues suggests a significant potential to address the challenge of drug resistance in the management of chronic hepatitis B. Further clinical studies are necessary to fully elucidate the cross-resistance profile and therapeutic utility of **GLP-26** in diverse patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GLP-26: A Comparative Analysis of Cross-Resistance with Other HBV Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563948#cross-resistance-studies-of-glp-26-with-other-hbv-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com